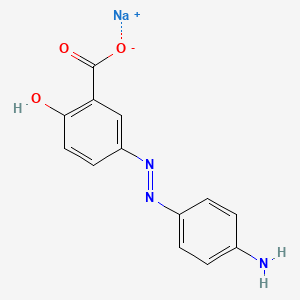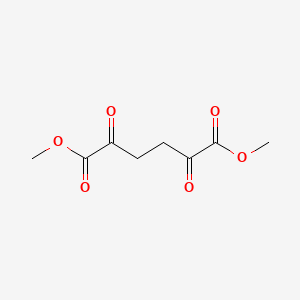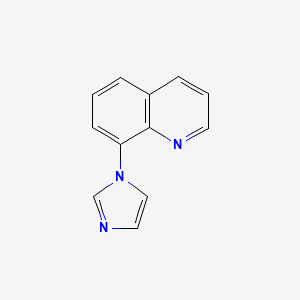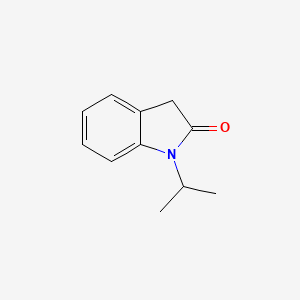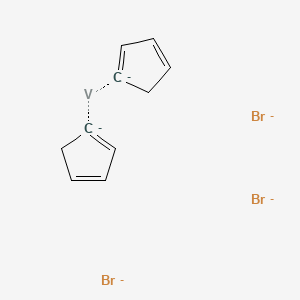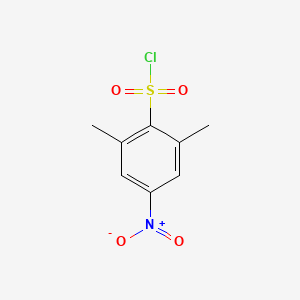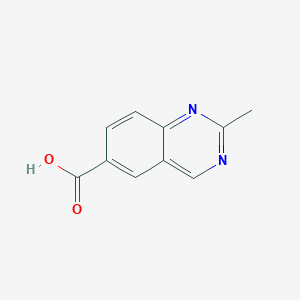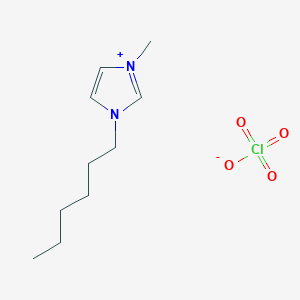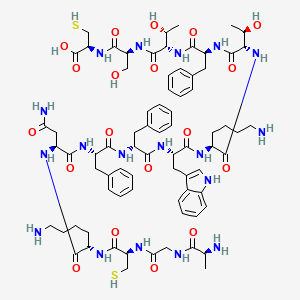
H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH
Overview
Description
The compound H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH is a synthetic peptide that mimics the structure of somatostatin, a naturally occurring hormone. Somatostatin is known for its inhibitory effects on the release of several hormones, including growth hormone, insulin, and glucagon . This peptide is designed to have similar biological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
(D-Phe7)-Somatostatin-14, also known as Afamelanotide, is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) that acts as a non-selective full agonist of melanocortin receptors . The primary targets of this compound are the melanocortin receptors MC1, MC3, MC4, and MC5 . These receptors play a crucial role in various physiological functions, including pigmentation, energy homeostasis, and immune response.
Mode of Action
Afamelanotide interacts with its targets, the melanocortin receptors, by binding to them and activating them . This interaction triggers a cascade of intracellular events that lead to various physiological responses. For instance, activation of MC1 receptors leads to increased production of melanin, contributing to skin pigmentation .
Biochemical Pathways
The activation of melanocortin receptors by Afamelanotide affects several biochemical pathways. For example, it can stimulate the production of melanin, a pigment that protects the skin from ultraviolet radiation .
Pharmacokinetics
The pharmacokinetics of Afamelanotide involves its absorption, distribution, metabolism, and excretion (ADME). It is administered subcutaneously and has full bioavailability . The compound is detectable in peripheral plasma for up to 10 days after a single implant containing 20 mg
Result of Action
The activation of melanocortin receptors by Afamelanotide leads to several molecular and cellular effects. One of the most notable effects is the stimulation of melanin production, which results in skin pigmentation . This can be beneficial in conditions like erythropoietic protoporphyria, where it can help prevent phototoxicity . Moreover, it has been shown to restore the defective proliferative capability of certain keratinocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used for protecting the amino groups during synthesis . The disulfide bond formation between cysteine residues is achieved through oxidation, often using reagents like iodine or thallium trifluoroacetate .
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH: undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Modifications at specific amino acid residues to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Iodine, thallium trifluoroacetate.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents used in SPPS.
Major Products
The major products formed from these reactions include the oxidized form with disulfide bonds and the reduced form with free thiol groups .
Scientific Research Applications
H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH: has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modifications.
Biology: Investigated for its role in inhibiting hormone release and its interactions with somatostatin receptors.
Medicine: Explored for its potential therapeutic applications in treating hormone-related disorders and certain types of cancer.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical techniques
Comparison with Similar Compounds
Similar Compounds
Somatostatin-14: The natural form of somatostatin with a similar sequence but without the D-amino acids.
Octreotide: A synthetic octapeptide analog of somatostatin with a longer half-life.
Lanreotide: Another synthetic analog with similar biological activities.
Uniqueness
H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH: is unique due to the presence of D-amino acids, which enhance its stability and resistance to enzymatic degradation. This makes it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53+,54-,55-,56-,57-,58-,59+,62-,63-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJDVNOOYSANGI-UCHMZRFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H106N18O19S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1639.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



